molecular formula C20H23FN2O4S B2766946 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide CAS No. 922003-15-4

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide

Cat. No. B2766946
CAS RN: 922003-15-4
M. Wt: 406.47
InChI Key: NISGIKQLKNIRNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C20H23FN2O4S and its molecular weight is 406.47. The purity is usually 95%.
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Scientific Research Applications

Organocatalytic Asymmetric Reactions

Research by Li, Lin, and Du (2019) highlighted the significance of the dibenzo[b,f][1,4]oxazepine scaffold, an important pharmacophore, in medicinal chemistry. They developed an organocatalyzed asymmetric Mannich reaction with dibenzo[b,f][1,4]oxazepines, yielding various seven-member cyclic amines containing chiral tetrasubstituted C‒F stereocenters. These reactions demonstrated excellent yields and enantioselectivities, making them valuable for further medicinal chemistry applications (Li, Lin, & Du, 2019).

Cell Growth and Drug Sensitivity Assays

Cory et al. (1991) evaluated a new tetrazolium analog as a substitute for MTT in microculture screening assays for in vitro cell growth. This development is crucial for evaluating the cytotoxicity and cell proliferation effects of new compounds synthesized using the tetrahydrobenzo[b][1,4]oxazepine scaffold, thus contributing to the screening of potential therapeutic agents (Cory, Owen, Barltrop, & Cory, 1991).

Carbonic Anhydrase Inhibitors

Sapegin et al. (2018) reported on the synthesis of [1,4]oxazepine-based primary sulfonamides showing strong inhibition of human carbonic anhydrases, which are relevant in therapeutic contexts. The primary sulfonamide functionality in these compounds not only facilitated the ring construction but also acted as a zinc-binding group when employed as carbonic anhydrase inhibitors, highlighting the compound's versatility in drug design (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).

Anticancer Agents

Tsai et al. (2016) synthesized novel aminothiazole-paeonol derivatives and evaluated their anticancer effects on various cancer cell lines. Their work illustrates the potential of using the chemical structure as a backbone for developing potent anticancer agents, particularly against gastric and colorectal adenocarcinomas (Tsai et al., 2016).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4S/c1-4-11-23-17-12-15(7-10-18(17)27-13-20(2,3)19(23)24)22-28(25,26)16-8-5-14(21)6-9-16/h5-10,12,22H,4,11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISGIKQLKNIRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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